Oxygen vs. Sulfur Heteroatom Differentiation: Molecular Weight, H-Bond Acceptor Strength, and Metabolic Lability
The target compound contains a benzyloxy (O-linked) side chain, while its closest commercially available analog, 2-(benzylthio)-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)acetamide, contains a benzylthio (S-linked) group . The O→S replacement increases molecular weight by approximately 16 Da (325.4 → ~341.5 Da), increases lipophilicity (ΔcLogP ≈ +0.5–0.8 for O-to-S isosteric replacement), and replaces a strong H-bond acceptor (ether O) with a weaker one (thioether S) [1]. The benzyloxy ether is also more susceptible to oxidative O-dealkylation by CYP450 enzymes compared to the thioether, yielding a different metabolite profile that may be advantageous for prodrug strategies or disadvantageous for metabolic stability [1].
| Evidence Dimension | Heteroatom identity (O vs. S), molecular weight, H-bond acceptor strength, metabolic lability |
|---|---|
| Target Compound Data | MW 325.408 Da; ether oxygen (strong HBA); CYP450 O-dealkylation substrate |
| Comparator Or Baseline | 2-(Benzylthio) analog: MW ~341.5 Da; thioether sulfur (weak HBA); slower oxidative metabolism |
| Quantified Difference | ΔMW ≈ +16 Da; ΔcLogP ≈ +0.5–0.8 (estimated from O→S isosteric replacement); HBA basicity difference ~5–6 pKa units |
| Conditions | In silico physicochemical prediction; general medicinal chemistry isostere principles |
Why This Matters
The O-versus-S choice determines hydrogen-bonding geometry, solubility, and metabolic half-life, making the compounds non-interchangeable in any SAR campaign.
- [1] Patani GA, LaVoie EJ. Bioisosterism: A Rational Approach in Drug Design. Chem Rev. 1996;96(8):3147-3176. doi:10.1021/cr950066q View Source
